molecular formula C21H28N2O5S B5119850 N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5119850
M. Wt: 420.5 g/mol
InChI Key: LHNRTGCUCRRTNB-UHFFFAOYSA-N
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Description

Compounds with similar structures to "N2-(3,4-dimethoxyphenyl)-N1,N1-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" are of interest in the field of organic chemistry for their potential application in pharmaceuticals, particularly due to their structural complexity and functional group diversity. These compounds often involve intricate synthetic routes and detailed structural analysis to understand their potential interactions and properties.

Synthesis Analysis

Synthesis of complex molecules akin to the specified compound typically involves multi-step reactions, including cyclopropanation, permethylation, and heteroannulation processes. For example, asymmetric cyclopropanation can be used to introduce cyclopropane rings into similar molecules, offering a constrained analog of biologically active compounds (Midura & Mikołajczyk, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to the query can be elucidated through techniques such as X-ray diffraction and NMR spectroscopy. These analyses provide critical insights into the arrangement of atoms within the molecule and the conformational preferences, which are vital for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Compounds within this structural realm undergo a variety of chemical reactions, including sulfonylation and cycloaddition, to introduce or modify functional groups. These reactions are crucial for tailoring the molecule's properties for specific applications. The presence of sulfonyl and glycinate groups, for example, can significantly affect the molecule's reactivity and solubility (Mazurkiewicz & Kuźnik, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-6-22(7-2)21(24)15-23(17-10-13-19(27-4)20(14-17)28-5)29(25,26)18-11-8-16(3)9-12-18/h8-14H,6-7,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRTGCUCRRTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6000725

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